1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone
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Overview
Description
1-(3-methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Catalytic Behavior
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone and its derivatives have been utilized in the synthesis of ligands and metal complexes, demonstrating catalytic behaviors, especially in the field of polymer chemistry. For instance, the synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines led to the development of iron and cobalt complexes showing significant catalytic activities for ethylene reactivity, including oligomerization and polymerization. The catalytic activities of these complexes were influenced by reaction parameters, such as elevated ethylene pressure, suggesting their potential in fine-tuning polymer properties (Sun et al., 2007).
Organic Synthesis
Ultrasound Irradiation in Synthesis
The compound has been involved in organic synthesis methods, where chalcone-substituted quinoxalines were synthesized from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone. Techniques involving ultrasound irradiation were compared with conventional heating methods, highlighting the efficiency of the former in reducing reaction times and improving yield percentages (Abdula et al., 2018).
Chemical Structure and Properties
Structural Characterization and Chemical Behavior
The compound's derivatives have been synthesized and characterized, revealing insights into their chemical structure and properties. For instance, the structure of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was determined using single-crystal X-ray diffraction, and its precursor and various substituted derivatives were synthesized and analyzed for biological activities, showcasing their potential in medicinal chemistry (Abdel‐Aziz et al., 2011).
Electrophilic Substitution Reactions
Electrochemical Synthesis
Electrochemical methods have been employed in the synthesis of arylthiobenzazoles using derivatives of 1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone. The process involves the electrochemical oxidation of the compound in the presence of nucleophiles, demonstrating its role in electrophilic substitution reactions and the development of new chemical entities (Amani & Nematollahi, 2012).
properties
Product Name |
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone |
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Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-4-8-19(10-12)16(20)11-21-15-9-17-13-6-2-3-7-14(13)18-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
InChI Key |
OOAPYKLARLJPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CSC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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